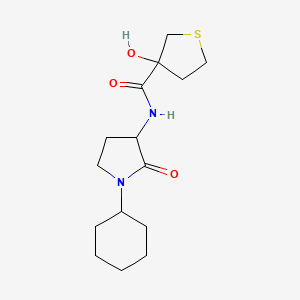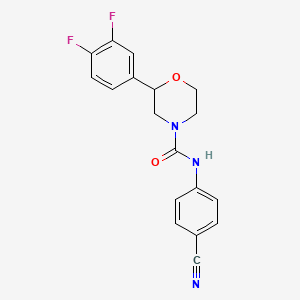![molecular formula C18H19N3O3 B6627511 N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B6627511.png)
N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide, also known as CMF-019, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide is not yet fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in disease development. For example, in cancer research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's disease research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to reduce the levels of beta-amyloid plaques in the brain. In Parkinson's disease research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide in lab experiments is its potential for use in the treatment of various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for various diseases. Another direction is to optimize its use in lab experiments, which could lead to the identification of new targets for drug development. Additionally, more research is needed to determine the safety and efficacy of N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide in humans.
Synthesis Methods
The synthesis of N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide involves the reaction of 3-cyanobenzyl chloride with 2-(5-methylfuran-2-yl)morpholine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoic acid to yield N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide. The overall yield of the synthesis is reported to be around 50%.
Scientific Research Applications
N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to inhibit the formation of beta-amyloid plaques, which are believed to contribute to the development of the disease. In Parkinson's disease research, N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of the disease.
properties
IUPAC Name |
N-[(3-cyanophenyl)methyl]-2-(5-methylfuran-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-5-6-16(24-13)17-12-21(7-8-23-17)18(22)20-11-15-4-2-3-14(9-15)10-19/h2-6,9,17H,7-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRFRFNRRZPNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CCO2)C(=O)NCC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
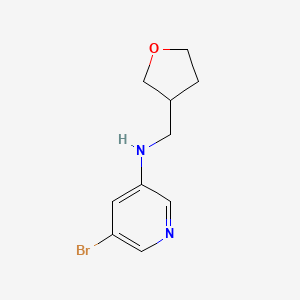
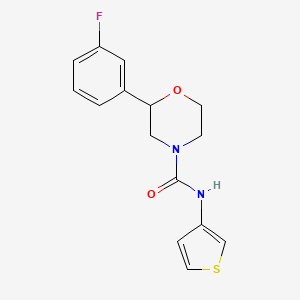
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[2-(3-hydroxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6627469.png)
![[1-(dimethylamino)cyclobutyl]-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B6627476.png)
![1-[1-(2-Bromophenyl)-2-oxopyrrolidine-3-carbonyl]piperidine-2-carboxylic acid](/img/structure/B6627478.png)
![[3-[2-(Furan-2-yl)-2-hydroxyethyl]morpholin-4-yl]-[4-(5-methyl-3,4-dihydropyrazol-2-yl)phenyl]methanone](/img/structure/B6627484.png)
![4-[[(2-Propan-2-yloxan-4-yl)methylamino]methyl]benzoic acid](/img/structure/B6627486.png)
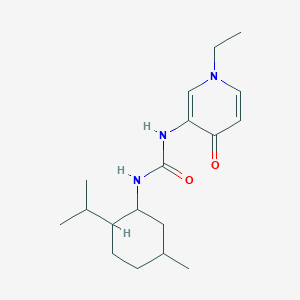
![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6627494.png)
